Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
Description
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a 5,8-dioxaspiro[3.4]octane core substituted with a 4-bromophenyl group and a methyl ester at position 2. Its molecular formula is C₁₃H₁₃BrO₄, with a molecular weight of 329.15 g/mol (calculated based on structural analogs in ). The compound is commercially available with 95–98% purity (CAS: 1037175-81-7) and is utilized in organic synthesis and pharmaceutical research .
The spiro[3.4]octane scaffold introduces conformational rigidity, while the 4-bromophenyl group enhances electronic and steric properties, making it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO4/c1-17-12(16)13(10-2-4-11(15)5-3-10)8-14(9-13)18-6-7-19-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNGEYYDDGBOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139731 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-40-0 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-methyl-2-phenylpropanoic Acid to 2-(4-bromophenyl)-2-methylpropanoic Acid
The key intermediate for the target compound is 2-(4-bromophenyl)-2-methylpropanoic acid, prepared by selective bromination of 2-methyl-2-phenylpropanoic acid. This step is crucial for introducing the 4-bromo substituent on the phenyl ring.
- The bromination is carried out under heterogeneous aqueous conditions, where the substrate is dispersed in water with sodium bicarbonate as a base.
- Bromine is added slowly (1-2 equivalents per equivalent of substrate) at 25-35°C over several hours.
- The reaction proceeds selectively to the para-bromo derivative without requiring an excess of bromine.
- After reaction completion, toluene is added to extract the product, and the aqueous phase is acidified to precipitate the acid.
- The product is filtered and washed to yield 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (~98%).
- Bromination under acidic, alkaline, or neutral conditions is possible, but aqueous medium with controlled pH yields selective para-bromination.
- Direct crystallization to separate unreacted starting material is difficult due to similar solubility; therefore, esterification to the methyl ester followed by distillation under reduced pressure is employed for purification.
- Dichloromethane is a preferred solvent for extraction due to its immiscibility with water and good solubility of the product.
| Parameter | Condition/Value |
|---|---|
| Bromine equivalents | 1-2 equivalents |
| Temperature | 25-35°C |
| Reaction time | Bromine addition: ~3 hours; hold 10 hours |
| Extraction solvent | Toluene, followed by dichloromethane |
| Purity of product | ~98% (acid form) |
| Purification method | Esterification to methyl ester + distillation under reduced pressure |
Source: Patent US20120309973A1
Formation of 5,8-Dioxaspiro[3.4]octane Core via Acetalization
The spirocyclic dioxaspiro[3.4]octane ring system is formed by acetalization of a suitable cyclobutanone derivative with ethylene glycol.
- Starting from 3-bromocyclobutanone, a reaction with 1,2-ethanediol (ethylene glycol) is performed in the presence of pyridinium p-toluenesulfonate (PPTS) as an acid catalyst.
- The reaction is conducted in benzene under reflux for 12 hours using a Dean-Stark apparatus to continuously remove water formed during acetalization.
- After completion, the organic phase is washed, dried, and concentrated.
- Purification is achieved by column chromatography (ethyl acetate/hexanes 1:5) to isolate 2-bromo-5,8-dioxaspiro[3.4]octane.
- PPTS catalysis provides mild acidic conditions favoring selective spiroacetal formation.
- The Dean-Stark apparatus enhances yield by removing water and driving equilibrium toward product.
- The yield and purity depend on careful control of reflux time and solvent removal.
| Parameter | Condition/Value |
|---|---|
| Starting material | 3-bromocyclobutanone |
| Reagent | 1,2-ethanediol (excess) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Benzene |
| Reaction temperature | Reflux (~80°C) |
| Reaction time | 12 hours |
| Workup | Wash with water, dry over Na2SO4, chromatography |
| Product | 2-bromo-5,8-dioxaspiro[3.4]octane |
Source: ChemicalBook synthesis data
Esterification to Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
The final step involves esterification of the carboxylic acid intermediate to the methyl ester, completing the synthesis of the target compound.
- The acid intermediate (2-(4-bromophenyl)-2-methylpropanoic acid or its spirocyclic derivative) is reacted with methanol in the presence of an acid catalyst such as sulfuric acid.
- The reaction is typically carried out at 63-67°C for 16 hours or until complete conversion as monitored by gas chromatography.
- After reaction, the mixture is neutralized and the ester is isolated by extraction and purification.
- Esterification improves product stability and facilitates purification by distillation under reduced pressure.
- Acid catalysis ensures high conversion rates with minimal side reactions.
- The methyl ester form is preferred for downstream applications due to better handling and solubility.
| Parameter | Condition/Value |
|---|---|
| Reagents | Methanol, sulfuric acid catalyst |
| Temperature | 63-67°C |
| Reaction time | 16 hours |
| Monitoring | Gas chromatography |
| Purification | Extraction, distillation under reduced pressure |
| Yield | High, minimal losses |
Source: Patent US20120309973A1
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Selective bromination | 2-methyl-2-phenylpropanoic acid | Bromine, sodium bicarbonate | Aqueous, 25-35°C, 10+ hours | 2-(4-bromophenyl)-2-methylpropanoic acid | Heterogeneous reaction, selective para-bromo substitution |
| 2 | Acetalization (spirocyclization) | 3-bromocyclobutanone, ethylene glycol | Pyridinium p-toluenesulfonate (PPTS) | Benzene, reflux, 12 hours | 2-bromo-5,8-dioxaspiro[3.4]octane | Dean-Stark apparatus used to remove water, drives equilibrium |
| 3 | Esterification | Acid intermediate | Methanol, sulfuric acid | 63-67°C, 16 hours | This compound | Ester form facilitates purification and stability |
Additional Research Findings and Notes
- The bromination step's selectivity and efficiency are enhanced by controlling bromine equivalents and reaction pH, avoiding over-bromination or side reactions.
- The spiroacetalization step benefits from mild acid catalysis and continuous removal of water to favor the formation of the dioxaspiro ring.
- Esterification under acidic conditions is a classical method to obtain methyl esters with high purity and yield.
- Purification strategies include solvent extraction, crystallization challenges overcome by esterification, and chromatographic techniques for intermediates.
- Industrial scale-up considerations include reaction medium choice, temperature control, and solvent recovery to optimize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors or enzymes, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Spiro vs.
Functional Group Impact : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS: 1001907-64-7), affecting solubility and bioavailability .
Physicochemical and Application Differences
- Solubility : The methyl ester group increases hydrophobicity compared to the carboxylic acid analog, making the target compound more suitable for lipid-based formulations.
- Pharmaceutical Relevance : The diazaspiro analog (CAS: 1823258-71-4) highlights the spiro scaffold’s utility in kinase inhibitors, while the target compound’s bromine atom may facilitate radioimaging or covalent drug design .
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate, and how do they influence its reactivity?
- Methodological Answer : The compound features a spirocyclic core (5,8-dioxaspiro[3.4]octane) fused with a 4-bromophenyl group and a methyl ester. The bromine atom at the para position enhances electrophilic substitution potential, while the spirocyclic ether system may confer steric constraints. Structural characterization via NMR (¹H/¹³C) and X-ray crystallography is critical to confirm stereochemistry and bond angles, which dictate reactivity in further functionalization .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employing a stepwise approach, as seen in analogous triazine-based syntheses, can help isolate intermediates and reduce side reactions. For example, using phase-transfer catalysts or microwave-assisted reactions may enhance regioselectivity. Purity optimization requires chromatographic techniques (HPLC, TLC) and spectroscopic validation (e.g., IR for ester group confirmation). Impurity profiling using reference standards (e.g., brominated biphenyl derivatives) ensures compliance with pharmaceutical-grade protocols .
Q. What analytical techniques are essential for quantifying this compound in complex mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography coupled with UV-Vis or diode-array detection (LC-DAD) are standard. For environmental or biological matrices, solid-phase extraction (SPE) followed by GC-MS with electron capture detection (ECD) is effective for brominated analytes. Calibration curves using certified reference materials (CRMs) are mandatory to address matrix effects .
Advanced Research Questions
Q. How does the spirocyclic ether system influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, using accelerated degradation assays (e.g., 40°C/75% RH for 6 months). Hydrolytic stability of the ester group can be tested in buffered solutions (pH 1–13) with HPLC monitoring. The spirocyclic ether’s rigidity may reduce ring-opening kinetics compared to linear ethers, but bromine’s electron-withdrawing effect could accelerate acid-catalyzed degradation. Data contradictions (e.g., unexpected stability in basic conditions) require DFT calculations to model transition states .
Q. What strategies can mitigate environmental risks associated with this compound’s persistence or bioaccumulation?
- Methodological Answer : Conduct abiotic/biotic transformation studies (e.g., photolysis, microbial degradation) using isotope-labeled analogs. Assess bioaccumulation potential via octanol-water partition coefficients (log Kow). For ecotoxicology, use multi-trophic assays (e.g., Daphnia magna, algae) under OECD guidelines. Integrate findings with QSAR models to predict long-term ecological impacts .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can map binding affinities to targets like cytochrome P450 enzymes. Validate predictions with in vitro assays (e.g., fluorescence quenching, SPR). Address discrepancies between in silico and experimental data by refining force fields or incorporating solvent effects .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Use split-plot or factorial designs to evaluate substituent effects (e.g., replacing bromine with other halogens). For example, a 2³ factorial design could test variables like substituent position, steric bulk, and electronic effects on biological activity. Statistical tools (ANOVA, PCA) help isolate significant factors, while dose-response curves (IC50) quantify potency variations .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Cross-validate spectra with independent synthetic batches and CRMs. Use 2D NMR (COSY, HSQC) to resolve signal overlap. If contradictions persist (e.g., conflicting NOE effects), conduct variable-temperature NMR or crystallographic analysis to confirm conformational dynamics. Collaborative inter-laboratory studies enhance reproducibility .
Q. What protocols ensure reproducibility in catalytic asymmetric synthesis of this compound’s enantiomers?
- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution studies and Eyring plots can identify temperature-dependent enantioselectivity. Document catalyst loading, solvent polarity, and reaction time meticulously to align with FAIR data principles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
